molecular formula C15H12FN3O2S2 B11162717 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11162717
M. Wt: 349.4 g/mol
InChI Key: JPXWMQLZHTXBNQ-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted phenyl ring, a methoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluoro and methoxy substituents via electrophilic aromatic substitution reactions. The final step often involves the coupling of the thiazole derivative with a carboxamide group under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes also focus on ensuring the safety and environmental sustainability of the production methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
  • 2-(2-fluoro-6-methoxyphenyl)-1,3-thiazole-4-carboxamide
  • 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole

Uniqueness

The uniqueness of 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12FN3O2S2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H12FN3O2S2/c1-8-12(13(20)19-15-17-6-7-22-15)18-14(23-8)11-9(16)4-3-5-10(11)21-2/h3-7H,1-2H3,(H,17,19,20)

InChI Key

JPXWMQLZHTXBNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=NC=CS3

Origin of Product

United States

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